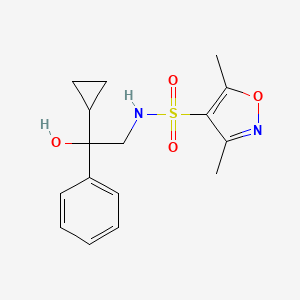

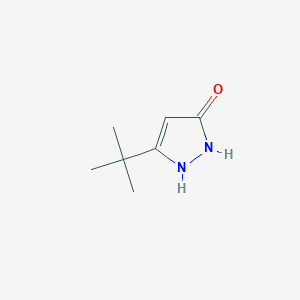

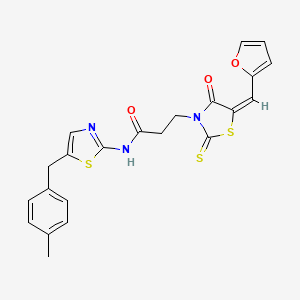

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as L-796, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds, which are known for their antibacterial and diuretic properties. In recent years, L-796 has gained attention for its potential as an anti-inflammatory and neuroprotective agent.

科学的研究の応用

Synthesis and Characterization

Sulfonamide-derived compounds, including those similar to the specified chemical, are synthesized and characterized for their potential applications. The synthesis process often involves creating ligands and their metal complexes, which are then analyzed using various physical, spectral, and analytical methods. For instance, Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, characterizing them through methods such as magnetic susceptibility, IR, NMR, and mass spectrometry. This process aids in understanding the bonding and structure of these compounds (Chohan & Shad, 2011).

Antibacterial and Antifungal Applications

These compounds have been evaluated for their antibacterial and antifungal properties. Research indicates moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. Azab, Youssef, and El-Bordany (2013) aimed to create new heterocyclic compounds with a sulfonamido moiety, demonstrating high antibacterial activities in some of the synthesized compounds (Azab, Youssef, & El-Bordany, 2013).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives of dopamine-related compounds exhibit significant antioxidant and antiacetylcholinesterase activities. Göçer et al. (2013) synthesized a series of sulfonamides from dopamine derivatives, showing that some compounds had around 75-85% inhibition on linoleic acid peroxidation. These compounds were also effective in inhibiting acetylcholinesterase activity, indicating potential therapeutic applications (Göçer et al., 2013).

Use in Fluorescent Molecular Probes

Certain sulfonamide derivatives have applications in developing fluorescent molecular probes. These compounds can exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them useful in studying various biological events and processes. Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with a sulfonyl group, showing their potential as fluorescent solvatochromic dyes (Diwu et al., 1997).

Anticancer Activity

Some novel sulfonamide moieties, including those structurally related to the specified chemical, have been investigated for their anticancer activities. Ghorab, Alsaid, and Al-Dosari (2016) synthesized novel 1, 2, 4-triazoles incorporating biologically active sulfonamide moieties, which showed higher activity than certain reference drugs in in vitro anticancer activity against various cancer cell lines (Ghorab, Alsaid, & Al-Dosari, 2016).

特性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-11-15(12(2)22-18-11)23(20,21)17-10-16(19,14-8-9-14)13-6-4-3-5-7-13/h3-7,14,17,19H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNAVUGJQNADHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

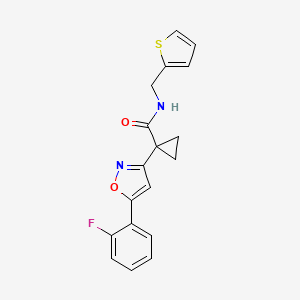

![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)

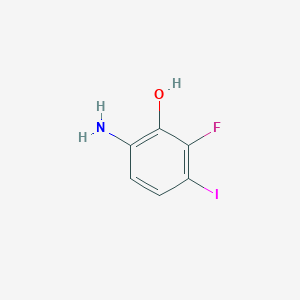

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)

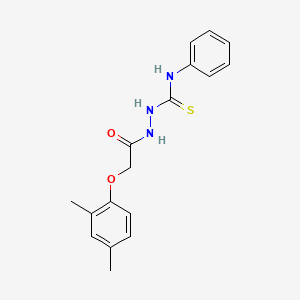

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2375977.png)

![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)